molecular formula C8H16ClNO B3034374 2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride CAS No. 1630906-36-3

2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride

Cat. No.: B3034374
CAS No.: 1630906-36-3
M. Wt: 177.67
InChI Key: RUSHDNOKKGDAGL-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride (2-ABM HCl) is an organic compound with a variety of uses in scientific research and laboratory experiments. It is an important intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, such as anti-inflammatory drugs and antibiotics. 2-ABM HCl is also a versatile reagent used in various chemical reactions and is used as a catalyst in organic synthesis.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Analogues : 2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride has been used in the synthesis of various pipecolic acid analogues, including 2-azabicyclo[3.1.1]heptane-1-carboxylic and others through short, high-yield synthetic schemes (Radchenko et al., 2009).

  • Monomer Structure and Polymerization : The structure of similar compounds like 1-azabicyclo[4.2.0]octane has been evaluated, revealing insights into its conformation and polymerization behavior. This has implications for the polymerization of related compounds like this compound (Mühlbach & Schulz, 1988).

  • Reactions with Nucleophilic Reagents : Studies have shown the reactivity of similar compounds with nucleophilic reagents, which can provide insights into the chemical behavior of this compound (Chlenov et al., 1976).

Crystallography and Structural Analysis

  • Solvate Crystallization : Research on diazabicyclo[2.2.2]octane perchlorate, a related compound, offers insights into solvate crystallization, which could be relevant for understanding the crystallization behavior of this compound (Anioła et al., 2014).

  • Conformational Dependence : The conformational dependence of spin-spin coupling constants in similar compounds provides a framework for understanding the structural behavior of this compound (Berger, 1978).

Applications in Catalysis and Polymerization

  • Catalysis in Halogenation/Esterification : The role of diazabicyclo[2.2.2]octane in catalyzing halogenation and esterification of alkenes could inform the potential catalytic applications of this compound in similar reactions (Pimenta et al., 2017).

  • Polymerization Processes : Research on the cationic polymerization of 1-azabicyclo[4.2.0] octane and its reactivities offers insights into the potential polymerization behavior of this compound (Matyjaszewski, 1984).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and several others .

Properties

IUPAC Name

2-azabicyclo[2.2.2]octan-1-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-6-8-3-1-7(2-4-8)5-9-8;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSHDNOKKGDAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CN2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride
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2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride
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2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride
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2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride
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2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride
Reactant of Route 6
2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride

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